molecular formula C12H18ClNO2 B2996166 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline CAS No. 306979-56-6

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline

Cat. No. B2996166
CAS RN: 306979-56-6
M. Wt: 243.73
InChI Key: YWPAUIHREZARDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline” is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 . It is used for research purposes and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline” consists of a benzene ring (aniline part) substituted with a chlorine atom and an N-(1,1-dimethoxy-2-methylpropan-2-yl) group . The exact spatial arrangement of these atoms would require more specific information such as a crystallographic study or computational modeling.

Scientific Research Applications

Liquid Crystal Synthesis

Research on non-symmetric liquid crystal dimers, such as the synthesis and characterization of α-(4-benzylidene-substituted-aniline-4′-oxy)-ω-(2-methylbutyl-4′-(4″-phenyl)benzoateoxy)alkanes, reveals the transitional properties of these compounds. These dimers, which exhibit enantiotropic nematic behavior and sometimes an intercalated smectic A phase, highlight the role of specific anisotropic interactions and steric factors in stabilizing liquid crystal phases (Yeap et al., 2009).

Kinase Activity Inhibition

The optimization of anilino groups in kinase inhibitors, like in the case of 4-phenylamino-3-quinolinecarbonitriles, demonstrates the potential of specific aniline derivatives in inhibiting Src kinase activity, impacting Src-mediated cell proliferation, and offering therapeutic avenues in cancer treatment (Boschelli et al., 2001).

Oxidative Reactions

Investigations into the oxidation of aniline and primary aromatic amines by manganese dioxide explore a pathway for the transformation of these compounds in environmental contexts, providing insights into the reactivity and environmental fate of aniline derivatives (Laha & Luthy, 1990).

Conductive Polymers

The synthesis of conductive polymers, such as polyaniline (PANI), through oxidative polymerization presents a fundamental understanding of the electrochemical and redox properties of aniline derivatives. This research is crucial for developing applications in energy storage, electrochromic devices, and other electronic materials (Gospodinova & Terlemezyan, 1998).

Electrochemical Applications

The design and synthesis of novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives as donors show the adaptability of aniline derivatives in creating materials with tunable emitting properties and electrochromic applications in the NIR region (Li et al., 2017).

properties

IUPAC Name

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPAUIHREZARDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline

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